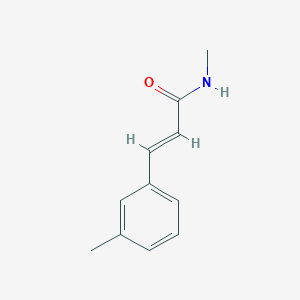![molecular formula C16H18N4O B7571363 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide, also known as INDY, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways in the body. 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the development of inflammation and cancer. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to reduce inflammation and oxidative stress in various cell types. In vivo studies have shown that 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide in laboratory experiments has several advantages, including its low toxicity and high stability. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide is easily synthesized and can be obtained in high purity. However, the use of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide in laboratory experiments also has some limitations, including the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide. One potential area of research is the development of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide derivatives with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide and its potential side effects. 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide also has potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
In conclusion, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide involves the reaction between 2-(1H-indol-3-yl)acetic acid and 2-(1-methylimidazol-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been studied extensively for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of cancer cells. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20-9-8-17-15(20)6-7-18-16(21)10-12-11-19-14-5-3-2-4-13(12)14/h2-5,8-9,11,19H,6-7,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWIHUAURJVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)

![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)


![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
